7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The fluoro and methoxy groups can be introduced via nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the triazolopyrimidine core or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of both fluoro and methoxy groups in 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine might confer unique properties, such as enhanced binding affinity to biological targets or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C20H17FN4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H17FN4O2/c1-26-14-5-3-13(4-6-14)11-19-23-20-22-10-9-18(25(20)24-19)16-8-7-15(27-2)12-17(16)21/h3-10,12H,11H2,1-2H3 |
InChI Key |
DHBQSCFFMSAKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.